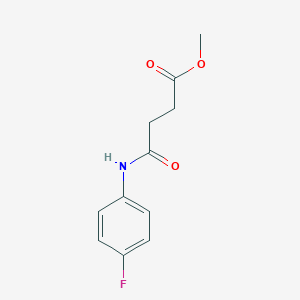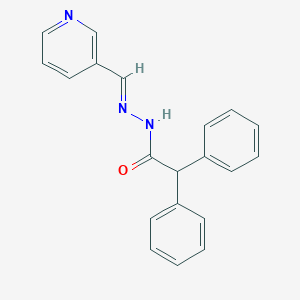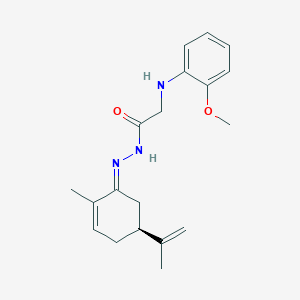
Methyl 4-(4-fluoroanilino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-fluoroanilino)-4-oxobutanoate is an organic compound with a molecular formula of C11H12FNO3 This compound is known for its unique chemical structure, which includes a fluorophenyl group and an oxobutanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-fluoroanilino)-4-oxobutanoate typically involves the reaction of 4-fluoroaniline with methyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-fluoroanilino)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 4-(4-fluoroanilino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-fluoroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
- Methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate
- Methyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Uniqueness
Methyl 4-(4-fluoroanilino)-4-oxobutanoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom significantly influences the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H12FNO3 |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
methyl 4-(4-fluoroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C11H12FNO3/c1-16-11(15)7-6-10(14)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,14) |
Clé InChI |
DYEYFPKFHWOFRV-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)F |
SMILES canonique |
COC(=O)CCC(=O)NC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B324191.png)

![1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324196.png)
![(6E)-2,4-dichloro-6-[(4-chloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324198.png)
![(6E)-6-[(4-acetylanilino)methylidene]-2,4-dichlorocyclohexa-2,4-dien-1-one](/img/structure/B324199.png)
![N-[4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B324200.png)
![(6Z)-2,4-dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B324201.png)
![4-(1-{4-[(Bicyclo[4.1.0]hept-7-ylcarbonyl)oxy]-5-isopropyl-2-methylphenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-isopropyl-5-methylphenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B324203.png)

![N-[2-(phenylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B324207.png)

![4-[(2-Methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B324213.png)
![N-[4-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B324214.png)
